molecular formula C24H24FN3O2 B1663661 Adoprazine CAS No. 222551-17-9

Adoprazine

Cat. No. B1663661
M. Wt: 405.5 g/mol
InChI Key: IUVSEUFHPNITEQ-UHFFFAOYSA-N
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Description

Adoprazine (also known as SLV313) is a full 5-HT1A receptor agonist and a full D2 and D3 receptor antagonist . It has the characteristics of atypical antipsychotics . It is used for research purposes only .


Molecular Structure Analysis

Adoprazine’s molecular formula is C24H24FN3O2 . The exact mass is 405.19 and the molecular weight is 405.473 . High-quality images of its 3D molecular structure are available .

Scientific Research Applications

1. Psychopharmacology Research Adoprazine (m-Chlorophenylpiperazine or mCPP) has been extensively utilized in psychopharmacology research as a probe of serotonin function. This is primarily due to its ability to bind to serotonin receptors. Research indicates that mCPP can significantly increase symptoms of anxiety and plasma concentrations of various hormones in humans, suggesting its utility in studying the psychological and hormonal effects linked to serotonin neurotransmission (Silverstone et al., 1994).

2. Neurodegenerative Disorder Studies Adoprazine analogues, such as Aripiprazole, have been explored in the context of Alzheimer's Disease (AD) and other neurodegenerative disorders. Research has shown that certain phenylpiperazine antipsychotic drugs can modulate the expression of genes altered in COVID-19 patients, indicating their potential in treating neuroinflammation-related disorders. This suggests that adoprazine and its analogues might play a role in understanding and potentially treating conditions like AD (Crespo-Facorro et al., 2021).

3. Molecular Mechanism Exploration The molecular mechanisms of adoprazine's analogues have been a subject of interest in scientific research. Studies have focused on understanding the hydrolysis process of compounds like dexrazoxane (an analogue of adoprazine) to better comprehend their cardioprotective effects. This includes the investigation of how these compounds interact with metal ions and potentially reduce oxidative stress in cardiac muscle, providing insights into their molecular activities (Hasinoff Bb, 1998).

4. Herbicide Impact Studies While not directly related to adoprazine, studies have explored the effects of compounds structurally similar to adoprazine, such as atrazine, on environmental and biological systems. These studies offer insights into the broader implications of chemical compounds related to adoprazine in various ecological contexts, contributing to the understanding of the environmental and health impacts of chemically related substances (Liu et al., 2006).

Safety And Hazards

Specific safety data sheets for Adoprazine are available . These documents provide important information about the safe handling, use, storage and disposal of chemical substances.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVSEUFHPNITEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944914
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adoprazine

CAS RN

222551-17-9
Record name Adoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SNB18Q89D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
N Ullah - Zeitschrift für Naturforschung B, 2012 - degruyter.com
A series of new 1-aryl-4-(biarylmethylene)piperazines has been synthesized. These ligands are structurally related to SLV-313, a potential atypical antipsychotic having potent D 2 …
Number of citations: 13 www.degruyter.com
N Ullah, AAQ Al-Shaheri - Zeitschrift für Naturforschung B, 2012 - degruyter.com
A series of new 4-aryl-1-(biarylmethylene)piperidines have been synthesized. They are structurally related to SLV-313, a potential atypical antipsychotic agent with potent D2 receptor …
Number of citations: 9 www.degruyter.com
N Ullah, M Altaf - Crystallography Reports, 2014 - Springer
… In an ongoing effort, we have synthe sized and disclosed dual D2 and 5 HT1A receptor bind ing affinities of a series of compounds which are struc tural analogs of adoprazine and …
Number of citations: 2 link.springer.com
N Ullah, M Altaf, M Mansha - Journal of Structural Chemistry, 2017 - Springer
… In an ongoing effort, we have synthesized and disclosed dual D2 and 5-HT1A receptor binding affinities of a series of compounds that are the structural analogs of adoprazine and …
Number of citations: 5 link.springer.com
A Newman-Tancredi, MS Kleven - Psychopharmacology, 2011 - Springer
… The results from the adenylyl cyclase test were markedly distinct: ziprasidone, adoprazine, and F15063 showed high efficacy whereas bifeprunox was less active. Taken together, these …
Number of citations: 191 link.springer.com
A Newman-Tancredi, MS Kleven - Archives of Psychiatry and …, 2010 - researchgate.net
… , adoprazine, SSR181507 and F15063 have higher efficacy [23]. It is interesting that adoprazine … In contrast, adoprazine and F15063, which have a different balance of 5-HT1A and D2 …
Number of citations: 7 www.researchgate.net
N Ullah - Medicinal Chemistry, 2014 - ingentaconnect.com
A series of new 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones has been synthesized. The described compounds are structurally related to adoprazine, a potential …
Number of citations: 12 www.ingentaconnect.com
AC McCreary… - Current pharmaceutical …, 2015 - ingentaconnect.com
… bined D2 receptor antagonists and 5-HT1A receptor agonists SSR181507, adoprazine (SLV313) and lurasidone augmented extracellular microdialysate dopamine and acetylcholine …
Number of citations: 32 www.ingentaconnect.com
N Ullah - Asian Journal of Chemistry, 2014 - ksascholar.dri.sa
A series of new 6-piperazinyl-3, 4-dihydroquinazolin-2 (1H)-ones have been synthesized. The described compounds are structurally related to adoprazine, a potential atypical …
Number of citations: 1 ksascholar.dri.sa
N Ye, Z Song, A Zhang - Current Medicinal Chemistry, 2014 - ingentaconnect.com
… Most of the other candidate compounds, including Bifeprunox, Sarizotan, Mazapertine succinate, PF-217830, and Adoprazine were discontinued due to either non-optimal …
Number of citations: 37 www.ingentaconnect.com

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